1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Overview
Description
“1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H12F3N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was also confirmed by X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 215.21 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 263.6±40.0 °C at 760 mmHg, and a flash point of 113.2±27.3 °C . It has one rotatable bond, no hydrogen bond donors, and four hydrogen bond acceptors .Scientific Research Applications
Antifungal and Antibacterial Properties : Isoflavonoids, with a basic unit of 3-phenyl-chroman-4-one, are known for their antifungal and antibacterial properties. Studies on similar compounds, like spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], suggest potential applications in this area (Thinagar et al., 2000).
Bio-Evaluation in Pharmacology : Novel trifluoromethyl phenyl-triazole-pyridine hybrids have been synthesized for bio-evaluation against human bacterial pathogens and fungal strains, demonstrating potential pharmacological applications (Jha & Ramarao, 2017).
Synthesis of Fluorinated Derivatives : Research includes the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, indicating the relevance in the development of new pharmaceutical compounds (Kuznecovs et al., 2020).
Catalysis in Organic Synthesis : The use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid in catalysis demonstrates the role of related pyrrolidine compounds in organic synthesis, particularly in reactions requiring high regio- and enantioselectivity (Chowdhury & Ghosh, 2009).
Development of New Catalysts : The synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from related pyrrolidine compounds has implications in the development of new catalysts and intermediates in chemical reactions (Lan Zhi-li, 2011).
Electrochemical Properties in Material Science : Studies on fulleropyrrolidines containing trifluoromethyl groups have shown that these compounds have significant fluorescence and electrochemical properties, indicating potential applications in material science, particularly in photovoltaic conversion materials (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWZXBDFFSHWBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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